![molecular formula C21H19FN4O2 B2408287 4-fluoro-N-(4-(6-morpholinopyridazin-3-yl)phenyl)benzamide CAS No. 899745-99-4](/img/structure/B2408287.png)
4-fluoro-N-(4-(6-morpholinopyridazin-3-yl)phenyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-fluoro-N-(4-(6-morpholinopyridazin-3-yl)phenyl)benzamide is a chemical compound with the molecular formula C21H19FN4O2 . It is available for purchase from various chemical suppliers.
Molecular Structure Analysis
The molecular structure of this compound consists of a benzamide core with a fluorine atom at the 4-position and a morpholinopyridazin group at the para position .Scientific Research Applications
Antimicrobial Activity
4-fluoro-N-(4-(6-morpholinopyridazin-3-yl)phenyl)benzamide derivatives have been studied for their antimicrobial properties. Research shows that some fluorinated benzothiazolo imidazole compounds, which include similar structures, demonstrate promising anti-microbial activities (Sathe et al., 2011). Additionally, the synthesis of novel fluorinated morpholine containing benzamide derivatives revealed that some compounds exhibit potent antifungal and antibacterial activity compared with standard drug molecules (Patharia et al., 2020).
Anticancer Properties
Compounds similar to this compound have been investigated for potential anticancer properties. For instance, fluorine substituted 1,2,4-triazinones were synthesized and showed significant CDK2 inhibition activity, suggesting potential anti-cancer benefits (Makki et al., 2014).
Neurological Applications
Research involving similar compounds has explored their application in neurological contexts. For example, 4-[F-18]fluoro-N-{2-[4-(2-methoxyphenyl)-1-piperazinyl]ethyl}-N-(2-pyridinyl)benzamide was used as a molecular imaging probe to quantify serotonin 1A receptor densities in the brains of Alzheimer's disease patients (Kepe et al., 2006).
Synthesis and Characterization
There have been studies focused on the synthesis and characterization of similar compounds. The synthesis of 4-methoxy-5-(3-morpholinopropoxy)-2-nitrobenzonitrile, which can be converted into benzamide derivatives, was explored, revealing insights into their structure and potential pharmaceutical applications (Jin et al., 2005).
Mechanism of Action
Target of Action
The primary target of 4-fluoro-N-(4-(6-morpholinopyridazin-3-yl)phenyl)benzamide is the Succinate Dehydrogenase (SDH) enzyme . SDH plays a crucial role in the citric acid cycle and the electron transport chain, which are essential for energy production in cells.
Mode of Action
The compound interacts with its target, the SDH enzyme, through hydrogen bonding and pi-pi interactions . This interaction inhibits the activity of the SDH enzyme, disrupting the energy production in the cells.
Result of Action
The compound exhibits potent antifungal activity against various fungi, including Valsa mali and Sclerotinia sclerotiorum . It has been shown to have a good in vitro activity against Valsa mali, with an EC50 value of 0.58 mg/L . This suggests that the compound’s action results in the inhibition of fungal growth.
properties
IUPAC Name |
4-fluoro-N-[4-(6-morpholin-4-ylpyridazin-3-yl)phenyl]benzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19FN4O2/c22-17-5-1-16(2-6-17)21(27)23-18-7-3-15(4-8-18)19-9-10-20(25-24-19)26-11-13-28-14-12-26/h1-10H,11-14H2,(H,23,27) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YBDXXIBGLNLRQE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NN=C(C=C2)C3=CC=C(C=C3)NC(=O)C4=CC=C(C=C4)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19FN4O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.